![molecular formula C18H30ClNO3 B589765 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride CAS No. 1329808-49-2](/img/structure/B589765.png)

4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride

Übersicht

Beschreibung

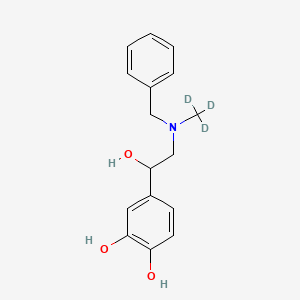

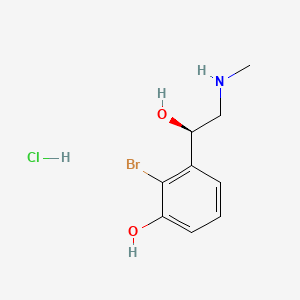

“4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride” is a chemical compound with the molecular formula C18H24D6ClNO3 and a molecular weight of 349.93 .

Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C18H24D6ClNO3. It includes a benzoic acid group (C6H5COOH) attached to a propoxy group (C3H7O) and a dibutylamino group (C8H18N) .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 343.9 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, and rotatable bond count of 12 . It has an exact mass of 343.1914215 g/mol and a monoisotopic mass of 343.1914215 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis in Pharmaceutical Compounds : 4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride is used in the synthesis of pharmaceutical compounds. For instance, it played a role in the synthesis of dronedarone hydrochloride, an antiarrhythmic medication, through a series of chemical reactions including Friedel-Crafts reaction and condensation with dibutylamine (Zhan Feilong, 2011).

Development of Novel Catalysts : It has been utilized in the synthesis of a series of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. These catalysts are significant for cyclopolymerization processes in materials science (Mayershofer et al., 2006).

Synthesis of Radioactive Compounds : This compound was used in the synthesis of 14C-labeled bucromarone, a pharmaceutical agent, to create labeled compounds for biological and medical studies (Nicolas et al., 1986).

Biological and Chemical Research

In Bioactive Compound Synthesis : Its derivatives have been synthesized and evaluated for bioactivity, including molecular docking and cytotoxicity, indicating its potential in drug discovery (Kumar et al., 2019).

In Cancer Metabolism Research : Derivatives of this compound have been studied as inhibitors in cancer metabolism. For instance, they have been explored as dual inhibitors of Malate Dehydrogenase (MDH) 1/2, impacting cancer cell growth and metabolism (Naik et al., 2017).

In Studying Reactive Oxygen Species : Novel fluorescence probes derived from this compound have been synthesized for the detection of reactive oxygen species, crucial in understanding various biochemical and physiological processes (Setsukinai et al., 2003).

Wirkmechanismus

The mechanism of action of “4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride” is not specified in the retrieved resources. The mechanism of action for a compound typically depends on its intended use, such as whether it’s used as a reagent in a chemical reaction, a pharmaceutical drug, or a material in industrial processes .

Safety and Hazards

The safety information for “4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride” indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Eigenschaften

IUPAC Name |

4-[1,1,2,2,3,3-hexadeuterio-3-(dibutylamino)propoxy]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.ClH/c1-3-5-12-19(13-6-4-2)14-7-15-22-17-10-8-16(9-11-17)18(20)21;/h8-11H,3-7,12-15H2,1-2H3,(H,20,21);1H/i7D2,14D2,15D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXBWGNCINCLCP-XVDDJZHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N(CCCC)CCCC)C([2H])([2H])OC1=CC=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)

![3-[(Dec-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B589686.png)

![Bicyclo[2.2.1]heptan-2-ol, 3-(dimethylamino)-, [1S-(endo,endo)]- (9CI)](/img/no-structure.png)

![1,4-Diazacyclopropa[cd]pentalene](/img/structure/B589701.png)